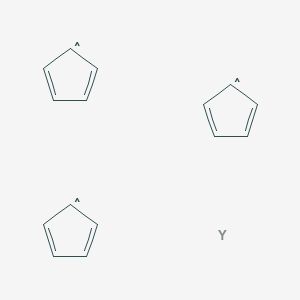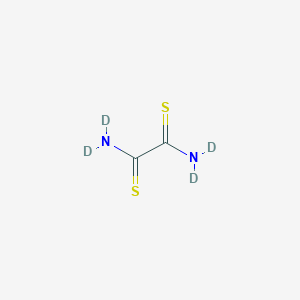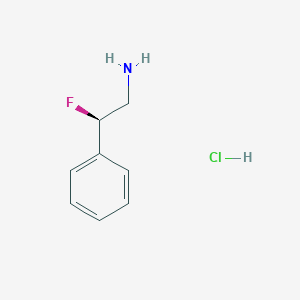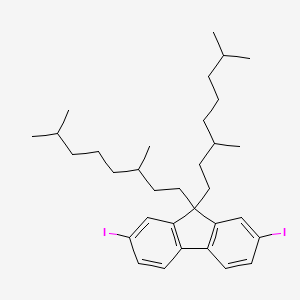
Tris(cyclopentadienyl)yttrium(III), 99.9% trace metals basis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(cyclopentadienyl)yttrium(III), 99.9% trace metals basis, is an organometallic compound with the chemical formula Y(C5H5)3. It is composed of a yttrium atom coordinated to three cyclopentadienyl ligands. This compound is known for its high purity and is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(cyclopentadienyl)yttrium(III) can be synthesized through the reaction of yttrium chloride with sodium cyclopentadienide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
YCl3+3NaC5H5→Y(C5H5)3+3NaCl
The product is then purified through sublimation or recrystallization to achieve the desired purity level.
Industrial Production Methods
In industrial settings, the production of Tris(cyclopentadienyl)yttrium(III) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistency and quality. The compound is typically packaged in glass ampules or metal containers to protect it from air and moisture.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(cyclopentadienyl)yttrium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide (Y2O3).
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or air, often at elevated temperatures.
Substitution: Reagents such as halogens or other organometallic compounds can be used for ligand substitution.
Major Products
Oxidation: Yttrium oxide (Y2O3) is a major product formed during oxidation.
Substitution: Depending on the substituent, various organoyttrium compounds can be formed.
Wissenschaftliche Forschungsanwendungen
Tris(cyclopentadienyl)yttrium(III) is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of yttrium-containing compounds and materials, including yttrium oxide thin films used in electronics and optics.
Biology: The compound is used in the study of yttrium’s biological interactions and potential therapeutic applications.
Medicine: It is explored for its potential use in radiopharmaceuticals for cancer treatment.
Industry: Tris(cyclopentadienyl)yttrium(III) is employed in the production of high-performance materials and catalysts.
Wirkmechanismus
The mechanism by which Tris(cyclopentadienyl)yttrium(III) exerts its effects involves the coordination of the yttrium atom with cyclopentadienyl ligands. This coordination stabilizes the yttrium center and allows it to participate in various chemical reactions. The compound’s reactivity is influenced by the electron-donating properties of the cyclopentadienyl ligands, which can modulate the electronic environment of the yttrium atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(cyclopentadienyl)lanthanum(III): Similar in structure but contains lanthanum instead of yttrium.
Tris(cyclopentadienyl)thulium(III): Contains thulium and exhibits different reactivity due to the different metal center.
Tris(butylcyclopentadienyl)yttrium(III): Similar yttrium compound but with butyl-substituted cyclopentadienyl ligands.
Uniqueness
Tris(cyclopentadienyl)yttrium(III) is unique due to its specific coordination environment and the properties imparted by the yttrium center. Its high purity and stability make it particularly valuable in applications requiring precise control over material properties.
Eigenschaften
Molekularformel |
C15H15Y |
|---|---|
Molekulargewicht |
284.18 g/mol |
InChI |
InChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI-Schlüssel |
IZLLLZUVMGFBAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.C1=C[CH]C=C1.[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)



![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)
